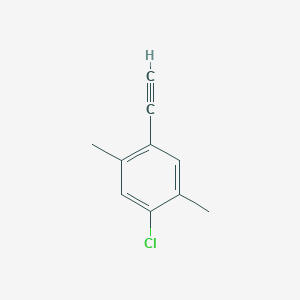

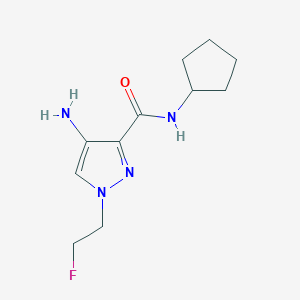

![molecular formula C31H42NOPS B2728756 2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline CAS No. 314248-29-8](/img/structure/B2728756.png)

2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It belongs to the class of phosphine ligands and is commonly used as a catalyst in organic synthesis reactions.

科学的研究の応用

Transfer Hydrogenolysis of O- and N-Benzyl Groups

The compound is used in the transfer hydrogenolysis of O- and N-benzyl groups . This process is achieved under safe and mild conditions by using B2(OH)4 as an alternative to gaseous hydrogen in the presence of an amphiphilic polystyrene-poly(ethylene glycol) resin-supported nano-palladium catalyst (ARP Pd) in water . The benzyl groups of a variety of benzylic ethers, esters, carbamates, and amines, including benzyl-protected carbohydrates and amino acids, were reductively removed in high yields .

Protection of Hydroxy and Amino Groups

The benzyl group of the compound is recognized as among the most reliable groups for protecting hydroxy or amino functionalities against the actions of oxidants, acids, bases, and nucleophiles . This makes it a crucial strategy for synthesizing a wide range of natural products, pharmaceuticals, and functional organic materials .

Selective Arene Production

The compound has been used in the selective arene production from transfer hydrogenolysis of benzyl phenyl ether . This process is promoted by a co-precipitated Pd/Fe3O4 catalyst and 2-propanol as a H-donor . After 90 minutes at 240 °C, the cleavage of the ether C–O bond occurs as the only reaction route without hydrogenation of the aromatic ring .

Organic Photodetectors

The compound has semiconducting properties with potential applications in the field of organic photodetectors . This is due to its relatively low chemical and physical stabilities .

Organic Light-Emitting Diodes (OLEDs)

The compound’s semiconducting properties also make it suitable for use in organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current .

Organic Spintronics

The compound is also being explored for its potential applications in the field of organic spintronics . Spintronics, or spin electronics, involves the study of the intrinsic spin of the electron and its associated magnetic moment, in addition to its fundamental electronic charge, in solid-state devices .

特性

IUPAC Name |

2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42NOPS/c1-29(2,3)24-20-26(30(4,5)6)28(27(21-24)31(7,8)9)32-34(35,25-18-14-11-15-19-25)33-22-23-16-12-10-13-17-23/h10-21H,22H2,1-9H3,(H,32,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIDZWSLESUJGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NP(=S)(C2=CC=CC=C2)OCC3=CC=CC=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42NOPS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

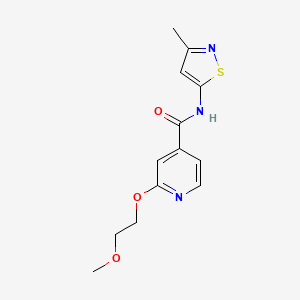

![N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2728675.png)

![1-(3-Bicyclo[3.2.1]octanyl)ethanone](/img/structure/B2728676.png)

![(4aR,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole](/img/structure/B2728679.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2728681.png)

![N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2728682.png)

![4,7,7-Trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2728685.png)

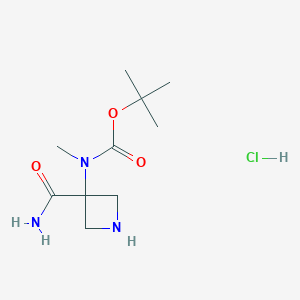

![2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride](/img/structure/B2728686.png)

![8-Chloro-3-[chloro(difluoro)methyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2728688.png)

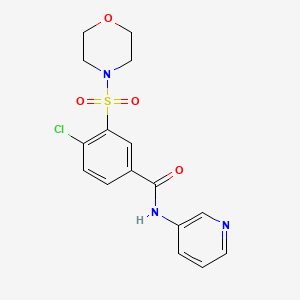

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2728691.png)